Cas no 34547-25-6 (2-(3,4,5-Trimethoxyphenyl)acetohydrazide)

2-(3,4,5-Trimethoxyphenyl)acetohydrazide is a hydrazide derivative featuring a trimethoxyphenyl core, which imparts unique reactivity and structural versatility. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical agents. The presence of the acetohydrazide moiety enhances its utility in condensation reactions, enabling the formation of hydrazones and other functionalized derivatives. Its well-defined aromatic substitution pattern (3,4,5-trimethoxy) contributes to controlled electronic and steric properties, making it suitable for applications in medicinal chemistry and material science. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its synthetic flexibility and structural features make it a useful building block for research and industrial applications.
2-(3,4,5-Trimethoxyphenyl)acetohydrazide structure
34547-25-6 structure
Product Name:2-(3,4,5-Trimethoxyphenyl)acetohydrazide
CAS No:34547-25-6
MF:C11H16N2O4
MW:240.255743026733
MDL:MFCD17392923
CID:1076423
PubChem ID:15163738
Update Time:2025-11-01

2-(3,4,5-Trimethoxyphenyl)acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4,5-Trimethoxyphenyl)acetohydrazide
    • (3,4,5-trimethoxy-phenyl)-acetic acid hydrazide
    • 2-(3,4,5-trimethoxyphenyl)acetylhydrazine
    • 3,4,5-trimethoxyphenylmethylhydrazide
    • AG-L-23013
    • AGN-PC-0040QS
    • CTK4H2569
    • LE-0713
    • RP13742
    • trimethoxyphenylacetohydrazide
    • DB-291696
    • 34547-25-6
    • AKOS015851394
    • J-505718
    • MFCD17392923
    • DTXSID40569383
    • MDL: MFCD17392923
    • Inchi: 1S/C11H16N2O4/c1-15-8-4-7(6-10(14)13-12)5-9(16-2)11(8)17-3/h4-5H,6,12H2,1-3H3,(H,13,14)
    • InChI Key: ZCKXGEJWTJGJED-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=C(C=C(C=1)CC(NN)=O)OC)OC

Computed Properties

  • Exact Mass: 240.11100700g/mol
  • Monoisotopic Mass: 240.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 82.8Ų

2-(3,4,5-Trimethoxyphenyl)acetohydrazide Security Information

  • HazardClass:IRRITANT

2-(3,4,5-Trimethoxyphenyl)acetohydrazide Pricemore >>

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2-(3,4,5-Trimethoxyphenyl)acetohydrazide Suppliers

Amadis Chemical Company Limited
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(CAS:34547-25-6)2-(3,4,5-Trimethoxyphenyl)acetohydrazide
Order Number:A1157683
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:41
Price ($):187.0
Email:sales@amadischem.com

Additional information on 2-(3,4,5-Trimethoxyphenyl)acetohydrazide

2-(3,4,5-Trimethoxyphenyl)acetohydrazide: A Multifunctional Compound with Promising Therapeutic Potential

2-(3,4,5-Trimethoxyphenyl)acetohydrazide, also known by its CAS No. 34547-25-6, represents a unique class of hydrazide derivatives with significant pharmacological relevance. This compound is characterized by its core structure featuring a hydrazide functional group (acetohydrazide) conjugated to a 3,4,5-trimethoxyphenyl ring. The molecular architecture of this compound is particularly noteworthy for its potential to modulate biological pathways through multiple mechanisms, including enzyme inhibition, receptor interaction, and antioxidant activity. Recent advances in medicinal chemistry have highlighted the importance of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide as a versatile scaffold for the development of novel therapeutics targeting chronic inflammatory diseases, neurodegenerative disorders, and metabolic syndromes.

Structurally, 2-(3,4,5-Trimethoxyphenyl)acetohydrazide is composed of a phenyl ring substituted with three methoxy groups at positions 3, 4, and 5, connected via an acetyl hydrazone linkage to a hydrazide moiety. The presence of methoxy groups on the aromatic ring enhances the compound's lipophilicity and metabolic stability, while the hydrazide functionality is known for its ability to form stable complexes with metal ions and participate in redox reactions. These structural features make 2-(3,4,5-Trimethoxyphenyl)acetohydrazide a valuable candidate for drug design, as they can influence its bioavailability, tissue penetration, and interaction with biological targets.

Recent studies have demonstrated that 2-(3,4,5-Trimethoxyphenyl)acetohydrazide exhibits potent anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB and MAPK. In a 2023 study published in Journal of Medicinal Chemistry, researchers reported that this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action was attributed to its ability to modulate the activity of phosphatidylinositol 3-kinase (PI3K) and inhibit the activation of nuclear factor-κB (NF-κB), which are critical regulators of inflammatory responses. These findings underscore the therapeutic potential of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide in the treatment of autoimmune and inflammatory diseases.

In addition to its anti-inflammatory effects, 2-(3,4,5-Trimethoxyphenyl)acetohydrazide has shown promise in neurodegenerative research. A 2024 preclinical study published in Neuropharmacology revealed that this compound could protect neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS) and upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The study further suggested that the compound's neuroprotective activity may be linked to its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. These results highlight the potential of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide as a candidate for the development of neuroprotective agents.

The synthesis of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide typically involves a multi-step process that begins with the preparation of the 3,4,5-trimethoxyphenyl group. This functional group is often synthesized through methylation of a phenolic compound, followed by acylation to form the corresponding acetophenone derivative. The hydrazide moiety is then introduced via a condensation reaction between the acetophenone derivative and hydrazine hydrate. Recent advancements in green chemistry have led to the development of more efficient and environmentally friendly synthetic routes, including the use of microwave-assisted reactions and catalysts such as palladium-based complexes to enhance reaction yields and reduce byproduct formation.

Pharmacokinetic studies of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide have shown that it exhibits moderate oral bioavailability due to its lipophilic nature. However, its metabolic stability in vivo is influenced by the presence of the methoxy groups, which can resist hydrolysis by esterases. A 2023 study in Drug Metabolism and Disposition reported that the compound undergoes primary metabolism via oxidative pathways, with the formation of hydroxylated metabolites as the main route of elimination. These findings are critical for optimizing the dosing regimen and predicting the therapeutic window of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide in clinical settings.

Despite its promising therapeutic potential, the development of 2-(3,4,5-Trimethoxyphenyl)acetohydrazide as a drug candidate is not without challenges. One of the primary concerns is its potential for off-target interactions, which could lead to side effects. For instance, the hydrazide group may form adducts with proteins or DNA, potentially causing cytotoxicity. To mitigate these risks, researchers are exploring the use of prodrug strategies to enhance the specificity of the compound's action. A 2024 study in Chemical Research in Toxicology demonstrated that conjugating 2-(3,4,5-Trimethoxyphenyl)acetohydrazide with a targeting ligand (e.g., folate or peptides) could improve its selectivity for specific cell types, thereby reducing systemic toxicity.

In summary, 2-(3,4,5-Trimethoxyphenyl)acetohydrazide represents a compelling example of how the design of hybrid molecules can lead to the discovery of novel therapeutics. Its unique structural features and diverse biological activities make it a valuable scaffold for further drug development. As research in this area continues to advance, it is anticipated that 2-(3,4,5-Trimethoxyphenyl)acetohydrazide will play an increasingly important role in the treatment of complex diseases, particularly those involving inflammation, oxidative stress, and neurodegeneration.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:34547-25-6)2-(3,4,5-Trimethoxyphenyl)acetohydrazide
A1157683
Purity:99%
Quantity:1g
Price ($):187.0
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